molecular formula C24H25N3O2 B11038761 4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11038761
M. Wt: 387.5 g/mol
InChI Key: QRQBBIAGYHJYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents such as dimethylformamide (DMF) and triethylamine (TEA) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific quinoline core structure combined with the piperazine moiety. This combination may confer distinct biological activities and chemical properties that are not observed in similar compounds .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

11,11-dimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H25N3O2/c1-24(2)15-17(19-9-6-10-20-21(19)27(24)23(29)22(20)28)16-25-11-13-26(14-12-25)18-7-4-3-5-8-18/h3-10,15H,11-14,16H2,1-2H3

InChI Key

QRQBBIAGYHJYEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.